molecular formula C11H12BrNO2 B8534834 3-(6-Bromo-2,3-dimethoxyphenyl)-propionitrile

3-(6-Bromo-2,3-dimethoxyphenyl)-propionitrile

Cat. No. B8534834
M. Wt: 270.12 g/mol
InChI Key: VJINOIHRJONYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04618683

Procedure details

A solution of 2-cyano-3-(6-bromo-2,3-dimethoxyphenyl)-propionic acid (39.25 g, 0.125 mole), and 80 mL N,N-dimethylacetamide was stirred at 160° for 1.25 hr. After cooling to room temperature, the solution was poured onto ice with stirring. The solid was filtered, washed with water, dried (in-vacuo) to yield 32.7 g white solid, (97%); M+ 269.
Name
2-cyano-3-(6-bromo-2,3-dimethoxyphenyl)-propionic acid
Quantity
39.25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([CH2:7][C:8]1[C:13]([Br:14])=[CH:12][CH:11]=[C:10]([O:15][CH3:16])[C:9]=1[O:17][CH3:18])C(O)=O)#[N:2]>CN(C)C(=O)C>[Br:14][C:13]1[C:8]([CH2:7][CH2:3][C:1]#[N:2])=[C:9]([O:17][CH3:18])[C:10]([O:15][CH3:16])=[CH:11][CH:12]=1

Inputs

Step One
Name
2-cyano-3-(6-bromo-2,3-dimethoxyphenyl)-propionic acid
Quantity
39.25 g
Type
reactant
Smiles
C(#N)C(C(=O)O)CC1=C(C(=CC=C1Br)OC)OC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was poured onto ice
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (in-vacuo)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=C1CCC#N)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.